Cas no 1890539-80-6 (1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine)

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine is a fluorinated piperazine derivative characterized by its unique trifluoromethyl and dimethylpropyl substituents. This structural configuration imparts enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoro and dimethyl groups contribute to steric hindrance, potentially improving selectivity in target interactions. Its rigid framework is advantageous for designing bioactive molecules with optimized pharmacokinetic properties. The compound is typically utilized in medicinal chemistry for the development of CNS-active agents and enzyme inhibitors. High purity grades are available to ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine structure
1890539-80-6 structure
商品名:1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine
CAS番号:1890539-80-6
MF:C9H17F3N2
メガワット:210.239892721176
CID:6609183
PubChem ID:117273381

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine
    • 1890539-80-6
    • BCZMNPSBCGJARB-UHFFFAOYSA-N
    • EN300-5360303
    • インチ: 1S/C9H17F3N2/c1-8(2,9(10,11)12)7-14-5-3-13-4-6-14/h13H,3-7H2,1-2H3
    • InChIKey: BCZMNPSBCGJARB-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(C)CN1CCNCC1)(F)F

計算された属性

  • せいみつぶんしりょう: 210.13438304g/mol
  • どういたいしつりょう: 210.13438304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5360303-0.5g
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
0.5g
$768.0 2023-06-02
1PlusChem
1P028ZQS-2.5g
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
2.5g
$2449.00 2024-06-17
Enamine
EN300-5360303-1.0g
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
1g
$986.0 2023-06-02
1PlusChem
1P028ZQS-10g
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
10g
$5298.00 2024-06-17
Aaron
AR028ZZ4-100mg
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
100mg
$496.00 2025-02-17
Aaron
AR028ZZ4-50mg
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
50mg
$340.00 2025-02-17
Enamine
EN300-5360303-10.0g
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
10g
$4236.0 2023-06-02
Enamine
EN300-5360303-0.25g
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
0.25g
$487.0 2023-06-02
1PlusChem
1P028ZQS-50mg
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
50mg
$335.00 2024-06-17
1PlusChem
1P028ZQS-100mg
1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
1890539-80-6 95%
100mg
$485.00 2024-06-17

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine 関連文献

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazineに関する追加情報

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine: An Overview of a Novel Compound

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine (CAS No. 1890539-80-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperazine ring with a trifluorinated and dimethylated propyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a subject of interest for various applications.

The piperazine ring is a well-known heterocyclic structure that is widely used in the development of pharmaceuticals due to its ability to form hydrogen bonds and its flexibility in binding to various biological targets. The trifluoro-2,2-dimethylpropyl substituent, on the other hand, introduces hydrophobicity and lipophilicity to the molecule, which can enhance its ability to cross biological membranes and interact with specific receptors or enzymes.

Recent studies have explored the potential of 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate the activity of certain neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control. By selectively interacting with serotonin and dopamine receptors, 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine may offer new avenues for treating conditions such as depression, anxiety disorders, and Parkinson's disease.

In addition to its potential in neuropharmacology, 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine has also been investigated for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in affected tissues. These findings suggest that 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine may have therapeutic potential in managing inflammatory conditions.

The pharmacokinetic profile of 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine has also been studied extensively. Its lipophilic nature allows it to be readily absorbed through the gastrointestinal tract and distributed throughout the body. However, the compound's metabolism and excretion pathways are still being elucidated. Early data indicate that it undergoes hepatic metabolism via cytochrome P450 enzymes before being excreted primarily through the urine. Understanding these metabolic processes is crucial for optimizing dosing regimens and minimizing potential side effects.

Safety assessments are an essential part of any drug development process. Preclinical toxicology studies have shown that 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine exhibits a favorable safety profile at therapeutic doses. However, as with any new compound, ongoing monitoring is necessary to ensure long-term safety and efficacy. Clinical trials are currently underway to evaluate the compound's safety and effectiveness in human subjects.

In conclusion, 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine (CAS No. 1890539-80-6) represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable tool for developing new therapies for neurological disorders and inflammatory conditions. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds significant potential for improving patient outcomes in various clinical settings.

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